4-Bromo-2-((4-methoxybenzyl)oxy)pyridine
Description
Contextualization within Halogenated Pyridine (B92270) Chemistry
Halogenated pyridines are a cornerstone of heterocyclic chemistry, primarily due to the reactivity of the carbon-halogen bond. This bond serves as a versatile handle for a variety of transformations, most notably in transition-metal-catalyzed cross-coupling reactions. The position of the halogen atom on the pyridine ring significantly influences its reactivity, with halogens at the 2- and 4-positions being particularly susceptible to nucleophilic aromatic substitution and cross-coupling reactions. The bromine atom at the 4-position of the title compound makes it an ideal substrate for popular and powerful C-C and C-N bond-forming reactions such as Suzuki, Stille, and Buchwald-Hartwig couplings. researchgate.net These reactions are fundamental in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. researchgate.net
Significance of Pyridine Scaffolds in Organic Synthesis and Chemical Biology
The pyridine ring is a ubiquitous structural motif found in a vast number of biologically active compounds and functional materials. Its presence is critical to the function of many drugs, vitamins, and natural products. Pyridine derivatives exhibit a broad spectrum of biological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties. Consequently, the development of synthetic methodologies that allow for the precise and efficient functionalization of the pyridine scaffold is a major focus of contemporary chemical research. Compounds like 4-Bromo-2-((4-methoxybenzyl)oxy)pyridine provide a pre-functionalized scaffold that can be further elaborated to generate libraries of novel compounds for biological screening.
Overview of the Alkoxybenzyl Protecting Group Strategy
In multi-step organic synthesis, the protection of reactive functional groups is often a necessity to prevent unwanted side reactions. The hydroxyl group is one of the most commonly protected functionalities, and a variety of protecting groups have been developed for this purpose. The p-methoxybenzyl (PMB) group, present in the title compound as a 4-methoxybenzyl ether, is a widely used protecting group for alcohols. wikipedia.org
The PMB group offers several advantages. It is relatively stable to a range of reaction conditions, yet it can be cleaved under specific and often mild conditions, providing orthogonality with other protecting groups. commonorganicchemistry.com Common methods for the deprotection of PMB ethers include oxidative cleavage using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or ceric ammonium (B1175870) nitrate (B79036) (CAN), or under acidic conditions, for instance, with trifluoroacetic acid (TFA). commonorganicchemistry.comucla.edu The electron-donating methoxy (B1213986) group on the benzyl (B1604629) ring facilitates this cleavage compared to a simple benzyl ether. chem-station.com The choice of the PMB group in this compound allows for the unmasking of the 2-hydroxypyridine (B17775) tautomer at a desired stage in a synthetic sequence.
| Reagent | Conditions | Selectivity Notes |
|---|---|---|
| Trifluoroacetic Acid (TFA) | Dichloromethane, room temperature | Can be selective in the presence of benzyl ethers. commonorganicchemistry.com |
| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Dichloromethane/water, room temperature or reflux | Oxidative cleavage. wikipedia.org |
| Ceric Ammonium Nitrate (CAN) | Acetonitrile (B52724)/water, 0°C to room temperature | Oxidative cleavage. wikipedia.org |
| Electrochemical Oxidation | Methanol, undivided flow cell | Avoids chemical oxidants. soton.ac.uk |
Research Gaps and Future Directions Pertaining to the Compound
While the individual components of this compound suggest its utility, a survey of the scientific literature reveals a gap in dedicated research on this specific molecule. Its commercial availability from various suppliers indicates its use as a building block, likely in proprietary industrial research or as an intermediate in the synthesis of more complex, patented molecules. bldpharm.combuyersguidechem.com
Future research could focus on explicitly detailing the reactivity of this compound in a variety of cross-coupling reactions. A systematic study of its performance in Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination reactions would provide valuable data for the synthetic community. For instance, coupling with various boronic acids could lead to a diverse range of 4-aryl-2-((4-methoxybenzyl)oxy)pyridines, which after deprotection, would yield 4-aryl-2-pyridones, a privileged scaffold in medicinal chemistry.
Furthermore, the exploration of the chemistry of the corresponding organometallic derivatives, such as a Grignard or organolithium reagent formed by halogen-metal exchange, could open up new avenues for the introduction of various electrophiles at the 4-position. The interplay between the protected hydroxyl group and the reactivity at the 4-position could also be a subject of interesting mechanistic studies.
| Property | Value |
|---|---|
| CAS Number | 1240620-32-9 bldpharm.com |
| Molecular Formula | C13H12BrNO2 bldpharm.com |
| Molecular Weight | 294.14 g/mol |
| Appearance | Not specified in literature |
| Solubility | Not specified in literature |
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2-[(4-methoxyphenyl)methoxy]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO2/c1-16-12-4-2-10(3-5-12)9-17-13-8-11(14)6-7-15-13/h2-8H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYEYUAMTSNHWBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=NC=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30677527 | |
| Record name | 4-Bromo-2-[(4-methoxyphenyl)methoxy]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30677527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1240620-32-9 | |
| Record name | 4-Bromo-2-[(4-methoxyphenyl)methoxy]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30677527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformation Pathways of 4 Bromo 2 4 Methoxybenzyl Oxy Pyridine
Reactions at the Bromine Atom (C-Br Bond Reactivity)
The carbon-bromine bond at the C-4 position of the pyridine (B92270) ring is a prime site for chemical modification. This reactivity is central to the synthetic utility of 4-Bromo-2-((4-methoxybenzyl)oxy)pyridine, enabling its use as a building block in the construction of more complex molecular architectures. The principal transformations at this position are cross-coupling reactions, nucleophilic aromatic substitutions, and radical reactions.
Cross-Coupling Reactions for C-C Bond Formation
Palladium-catalyzed cross-coupling reactions are powerful methods for the formation of carbon-carbon bonds, and the bromine atom in this compound serves as an excellent handle for such transformations. nih.gov These reactions typically involve the oxidative addition of the C-Br bond to a low-valent palladium catalyst, followed by transmetalation with an organometallic reagent and reductive elimination to yield the coupled product. wikipedia.org
The Suzuki-Miyaura coupling, which utilizes organoboron reagents, is a widely employed method for forming biaryl and other C-C bonds due to its mild reaction conditions and the commercial availability and stability of boronic acids. tcichemicals.comrsc.org While specific studies on this compound are not extensively documented, the reactivity of analogous 4-bromopyridines in Suzuki-Miyaura couplings is well-established. nih.govbeilstein-journals.orgmdpi.com
For instance, the coupling of 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids has been successfully achieved using a Pd(PPh₃)₄ catalyst and K₃PO₄ as a base in a 1,4-dioxane (B91453)/water solvent system. nih.gov Similarly, 4-bromophenyl derivatives have been coupled with arylboronic acids using Pd(PPh₃)₄ and various bases, with K₃PO₄ in 1,4-dioxane proving effective. mdpi.com These examples suggest that this compound would readily participate in Suzuki-Miyaura couplings under similar conditions. The bulky 4-methoxybenzyloxy group at the C-2 position might influence the reaction kinetics but is not expected to prevent the reaction.
A representative, hypothetical Suzuki-Miyaura reaction of this compound is presented below:

A summary of typical conditions for Suzuki-Miyaura coupling of related bromopyridines is provided in the table below.
| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | Moderate to Good | nih.gov |
| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 70-80 | 60 | mdpi.com |
| Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | Low | rsc.org |
The Negishi coupling, which employs organozinc reagents, and the Sonogashira coupling, which utilizes terminal alkynes, are other powerful palladium-catalyzed cross-coupling reactions for C-C bond formation. organic-chemistry.orgorganic-chemistry.org
The Negishi coupling is known for its high functional group tolerance, though the organozinc reagents are sensitive to moisture and air. organic-chemistry.orglumenlearning.com The reaction of bromo-pyridines with organozinc reagents proceeds efficiently in the presence of a palladium catalyst. lumenlearning.com Given the successful application of Negishi couplings to a wide array of aryl bromides, it is highly probable that this compound would serve as a competent substrate.
The Sonogashira coupling provides a direct route to aryl alkynes and is typically carried out with a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orgorganic-chemistry.orgresearchgate.net The reaction is known to be effective for various bromo-heterocycles. beilstein-journals.org For example, 4-bromo-6H-1,2-oxazines have been successfully coupled with terminal alkynes using PdCl₂(PPh₃)₂ and CuI in triethylamine. researchgate.netbeilstein-journals.org This suggests that this compound would readily undergo Sonogashira coupling to furnish the corresponding 4-alkynylpyridine derivative.
The choice of catalyst and ligand is crucial for the success of cross-coupling reactions, influencing reaction rates, yields, and selectivity. nih.govrsc.org For Suzuki-Miyaura reactions of heteroaryl halides, palladium catalysts are most common, with ligands playing a key role in their efficacy. nih.gov Electron-rich and bulky phosphine (B1218219) ligands are often employed to enhance the catalytic activity. organic-chemistry.org In some cases, ligand-free systems have also been shown to be effective, particularly with the use of phase-transfer catalysts like tetrabutylammonium (B224687) bromide in aqueous media. researchgate.net
The site-selectivity in cross-coupling reactions of dihaloheteroarenes can be controlled by the choice of ligand. For instance, sterically hindered N-heterocyclic carbene (NHC) ligands have been shown to favor coupling at the C-4 position of 2,4-dichloropyridines. nih.gov This highlights the potential to modulate the reactivity of polyhalogenated pyridines through careful selection of the catalytic system. While this compound is monosubstituted with bromine, the electronic and steric properties of the 4-methoxybenzyloxy group will influence the optimal choice of catalyst and ligand.
Nucleophilic Aromatic Substitution (SNAr) Investigations
Nucleophilic aromatic substitution (SNAr) is a key reaction for pyridine derivatives, particularly at the C-2 and C-4 positions, which are activated towards nucleophilic attack due to the electron-withdrawing nature of the ring nitrogen. wikipedia.orgstackexchange.com The attack of a nucleophile at these positions leads to the formation of a resonance-stabilized anionic intermediate, known as a Meisenheimer complex, which then expels the leaving group to restore aromaticity. lumenlearning.comstackexchange.com
In the case of this compound, the bromine atom at the C-4 position is a potential leaving group for SNAr reactions. The general mechanism for SNAr at the C-4 position of a pyridine ring is depicted below:

The reactivity in SNAr reactions is influenced by the nature of the leaving group and the nucleophile. While fluorine is often the best leaving group in activated aryl systems, bromine is also a viable leaving group. wikipedia.org A variety of nucleophiles, including alkoxides, thiolates, and amines, can participate in these reactions. wikipedia.org For instance, methoxypyridines have been shown to undergo nucleophilic amination with sodium hydride and lithium iodide. ntu.edu.sg While this involves the displacement of a methoxy (B1213986) group, it demonstrates the feasibility of SNAr on the pyridine ring. It is expected that this compound would react with strong nucleophiles at the C-4 position, although potentially requiring forcing conditions depending on the nucleophile's strength.
Transformations Involving the (4-Methoxybenzyl)oxy Moiety
The 4-methoxybenzyl (PMB) ether serves as a common protecting group for hydroxyl functionalities in organic synthesis due to its relative stability and the various methods available for its selective removal.
Selective Deprotection Strategies for the 4-Methoxybenzyl Ether
One of the most prevalent methods for the removal of the PMB group is through oxidation, frequently employing 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). This reagent is highly effective for the cleavage of PMB ethers, often providing the deprotected product in high yields under mild conditions. Another common approach involves the use of strong acids, such as trifluoroacetic acid (TFA), which can protonate the ether oxygen and facilitate cleavage. Additionally, Lewis acids like zinc trifluoromethanesulfonate (B1224126) (Zn(OTf)₂) have been shown to be effective for the selective deprotection of PMB ethers in the presence of other acid-sensitive groups. bldpharm.com
A summary of typical deprotection conditions for PMB ethers, which are applicable to this compound, is presented in Table 1.
| Reagent(s) | Solvent(s) | Temperature | Typical Reaction Time |
| DDQ | Dichloromethane/Water | Room Temperature | 1-4 hours |
| TFA | Dichloromethane | Room Temperature | 1-3 hours |
| Zn(OTf)₂ | Acetonitrile (B52724) | Room Temperature | 15-120 minutes |
Table 1. Selected Reagents and Conditions for the Deprotection of PMB Ethers.
Mechanistic Studies of Deprotection Pathways
The deprotection of the 4-methoxybenzyl ether proceeds through distinct mechanisms depending on the chosen reagents.
Under oxidative conditions with DDQ, the reaction is initiated by a single-electron transfer (SET) from the electron-rich 4-methoxybenzyl group to DDQ, forming a radical cation. This is followed by the formation of a benzylic cation, which is stabilized by the para-methoxy group. Subsequent nucleophilic attack by water, which is often added to the reaction mixture, leads to the formation of a hemiacetal that readily decomposes to the desired alcohol (in this case, 4-bromo-2-hydroxypyridine) and 4-methoxybenzaldehyde.
The acid-catalyzed deprotection with an acid like TFA involves the protonation of the ether oxygen atom. This enhances the leaving group ability of the resulting alcohol. The subsequent step can proceed through either an SN1 or SN2 pathway. Given the stability of the 4-methoxybenzyl carbocation, an SN1-type mechanism is highly plausible. The protonated ether cleaves to form the alcohol and the resonance-stabilized 4-methoxybenzyl cation, which is then scavenged by nucleophiles present in the reaction medium.
Reactivity of the Pyridine Nitrogen Atom
The lone pair of electrons on the nitrogen atom of the pyridine ring in this compound makes it a nucleophilic and basic center, enabling it to participate in coordination with metal ions and to undergo reactions such as N-oxidation and quaternization.
Coordination Chemistry and Ligand Development
Pyridine and its derivatives are fundamental ligands in coordination chemistry, capable of coordinating to a wide range of metal centers. The nitrogen atom of this compound can act as a Lewis base, donating its lone pair of electrons to a metal cation to form a coordination complex. The electronic properties of the pyridine ring, influenced by the bromo and alkoxy substituents, can modulate the coordinating ability of the nitrogen atom. While specific studies on the coordination chemistry of this compound are not extensively documented, it is anticipated to form stable complexes with various transition metals, similar to other substituted pyridines. The development of such ligands can be of interest for applications in catalysis and materials science.
N-Oxidation and Quaternization Studies
The nitrogen atom of the pyridine ring can be readily oxidized to form the corresponding N-oxide. This transformation alters the electronic properties of the pyridine ring, making it more electron-deficient and influencing its reactivity in subsequent reactions. Common oxidizing agents for this purpose include peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in the presence of a suitable catalyst. The resulting N-oxide can serve as a versatile intermediate for further functionalization of the pyridine ring.
Quaternization involves the alkylation of the pyridine nitrogen, leading to the formation of a pyridinium (B92312) salt. This reaction typically occurs by treating the pyridine derivative with an alkyl halide. The quaternization of this compound would introduce a positive charge on the nitrogen atom, significantly modifying the compound's physical and chemical properties. The reactivity of the pyridine nitrogen towards quaternization is influenced by steric and electronic factors of the substituents on the ring.
Applications of 4 Bromo 2 4 Methoxybenzyl Oxy Pyridine in Advanced Organic Synthesis
Utilization as a Versatile Building Block for Complex Architectures
The distinct functionalities of 4-Bromo-2-((4-methoxybenzyl)oxy)pyridine enable its application as a central component in the assembly of sophisticated molecular structures. The bromine atom serves as a reliable handle for the introduction of diverse molecular fragments, while the protected hydroxyl group can be unmasked at a strategic point in a synthetic sequence to reveal a 2-pyridone moiety, which can impart specific conformational properties or engage in hydrogen bonding interactions.
Scaffold for Macrocyclic Systems and Related Assemblies
Pyridine-containing macrocycles are a significant class of compounds in medicinal chemistry and materials science, often exhibiting unique binding properties and conformational rigidity. unimi.itacs.org The synthesis of these structures frequently employs functionalized heterocyclic building blocks that can undergo efficient macrocyclization reactions.
This compound is a well-suited precursor for the synthesis of such macrocycles. The bromine atom can be readily converted to other reactive groups, such as boronic esters or terminal alkynes, through well-established palladium-catalyzed reactions. These derivatives can then be used in intramolecular cyclization reactions to form the macrocyclic ring. For example, an intramolecular Suzuki or Sonogashira coupling reaction is a common strategy for the formation of the macrocyclic framework. nih.gov The PMB protecting group can be removed in the final steps to yield the target 2-pyridone-containing macrocycle.
A generalized approach to macrocyclization using this building block would involve the functionalization at the 4-position, followed by chain extension and a final ring-closing reaction.
| Reaction | Reagent/Catalyst | Potential Product |
|---|---|---|
| Suzuki Coupling | Aryl- or vinylboronic acid, Pd catalyst, base | 4-Aryl/vinyl-2-((4-methoxybenzyl)oxy)pyridine |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | 4-Alkynyl-2-((4-methoxybenzyl)oxy)pyridine |
| Heck Coupling | Alkene, Pd catalyst, base | 4-Alkenyl-2-((4-methoxybenzyl)oxy)pyridine |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | 4-Amino-2-((4-methoxybenzyl)oxy)pyridine |
Precursor for Polyheterocyclic Systems
Polyheterocyclic scaffolds are prevalent in a wide range of biologically active compounds and pharmaceuticals. The construction of these complex systems often necessitates the use of highly functionalized heterocyclic precursors that can be elaborated through sequential or cascade reactions.
This compound provides a valuable entry point for the synthesis of diverse polyheterocyclic architectures. The bromine atom facilitates the introduction of other heterocyclic rings via cross-coupling reactions, such as the Suzuki coupling with a heterocyclic boronic acid to form a biaryl system. Subsequent intramolecular cyclization, potentially involving the pyridine (B92270) nitrogen or the deprotected 2-hydroxy group, can lead to the formation of fused or bridged polycyclic systems.
Intermediate in Natural Product Total Synthesis Initiatives
The pyridine nucleus is a fundamental structural motif in a vast number of natural products, particularly alkaloids. The efficient total synthesis of these molecules often relies on the use of pre-functionalized pyridine building blocks to streamline the synthetic route.
While specific examples of the use of This compound in completed total syntheses are not prevalent in the literature, its potential as a key intermediate is significant. The 4-bromo-2-oxygenated pyridine core is found in several classes of natural products. The use of a PMB protecting group offers a distinct advantage over more traditional protecting groups like a methyl ether, as it can be removed under specific and mild conditions, thus preserving other sensitive functionalities within a complex molecule. In a hypothetical total synthesis, this compound could be introduced early, with the bromine atom serving as a key site for fragment coupling, and the PMB group being removed in a late-stage transformation to reveal the final natural product.
Contributions to Methodological Development in Organic Chemistry
The development of novel and efficient synthetic methods is a driving force in organic chemistry. Highly functionalized and versatile building blocks like This compound are instrumental in the exploration and validation of new synthetic transformations.
Development of Novel Reaction Sequences
The presence of both a reactive bromine atom and a stable protecting group on the pyridine ring makes This compound an excellent platform for the development of new reaction sequences. It can be employed to investigate the scope and limitations of novel catalytic systems or to design new tandem or multi-component reactions. For example, after an initial cross-coupling at the 4-position, the resulting substituted pyridine could be subjected to further C-H functionalization at other positions on the ring, with the 2-alkoxy group potentially directing the regioselectivity of these subsequent transformations.
| Step | Reaction | Reagents | Intermediate |
|---|---|---|---|
| 1 | Suzuki Coupling | Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃ | 4-Phenyl-2-((4-methoxybenzyl)oxy)pyridine |
| 2 | Directed ortho-Metalation | n-BuLi, TMEDA | 3-Lithio-4-phenyl-2-((4-methoxybenzyl)oxy)pyridine |
| 3 | Electrophilic Quench | Electrophile (e.g., I₂, MeI) | 3-Iodo/Methyl-4-phenyl-2-((4-methoxybenzyl)oxy)pyridine |
Strategies for Enabling Stereoselective Synthesis
While This compound is an achiral molecule, it can be a valuable component in the development of stereoselective transformations. The pyridine nitrogen can act as a coordinating site for a chiral catalyst, thereby influencing the stereochemical outcome of a reaction on a tethered substrate. Additionally, the introduction of a chiral auxiliary to a substituent at the 4-position can be used to control the diastereoselectivity of subsequent reactions. For instance, in a system where a prochiral ketone is attached at the 4-position, the pyridine nitrogen and the 2-alkoxy group could chelate to a chiral metal hydride, leading to a facial-selective reduction of the ketone.
Exploration of Chemical Space through Derivatization and Functionalization
The concept of exploring chemical space involves systematically creating a wide array of structurally related molecules to screen for desired properties. rsc.org this compound is an exemplary starting material for such explorations due to its inherent functional handles, which serve as points of diversification.
The generation of pyridine-based chemical libraries is a cornerstone of many medicinal chemistry programs, as the pyridine motif is prevalent in numerous pharmaceuticals. nih.govresearchgate.net The C4-bromo substituent on the pyridine ring is a versatile anchor for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions. These reactions are well-suited for library synthesis due to their reliability, broad substrate scope, and tolerance of various functional groups. wikipedia.orgjk-sci.com
Key among these methods are the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. Each provides a robust avenue to a different class of pyridine derivatives, allowing for the rapid assembly of thousands of unique compounds from a single, advanced intermediate.
Suzuki-Miyaura Coupling: This reaction is one of the most powerful methods for forming carbon-carbon bonds, coupling the C4 position with a vast array of commercially available boronic acids and esters. wikipedia.orglibretexts.org This allows for the introduction of diverse aryl, heteroaryl, and alkyl substituents, generating libraries of 4-substituted-2-alkoxypyridines. organic-chemistry.org
Sonogashira Coupling: To introduce acetylenic moieties, the Sonogashira reaction is employed. wikipedia.orgorganic-chemistry.org This reaction couples the C4-bromo position with terminal alkynes, yielding 4-alkynylpyridine derivatives. rsc.orgjk-sci.com These products can serve as final compounds or as intermediates for further transformations.
Buchwald-Hartwig Amination: For the synthesis of arylamine derivatives, the Buchwald-Hartwig amination is the method of choice. wikipedia.orgorganic-chemistry.org It facilitates the coupling of the C4 position with a wide range of primary and secondary amines, including anilines, alkylamines, and various heterocyclic amines, under relatively mild conditions. chemspider.comlibretexts.org
The following table summarizes these primary coupling strategies for library generation.
| Coupling Reaction | Reagent Class | Diversity Introduced | Resulting Derivative Class |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Aryl/Heteroaryl/Alkyl Boronic Acids (R-B(OH)₂) | Aromatic, heteroaromatic, and aliphatic groups | 4-Aryl/Heteroaryl/Alkyl-2-((4-methoxybenzyl)oxy)pyridines |
| Sonogashira Coupling | Terminal Alkynes (R-C≡CH) | Alkynyl and substituted alkynyl groups | 4-Alkynyl-2-((4-methoxybenzyl)oxy)pyridines |
| Buchwald-Hartwig Amination | Primary/Secondary Amines (R¹R²NH) | Substituted and unsubstituted amino groups | N-Substituted-4-amino-2-((4-methoxybenzyl)oxy)pyridines |
The structure of this compound offers several distinct reaction sites, enabling multi-directional diversification. This allows chemists to systematically modify different parts of the molecule to fine-tune its properties.
Functionalization at the C4-Position: As detailed previously, the bromine atom at the C4 position is the primary site for introducing diversity via palladium-catalyzed cross-coupling reactions. The reactivity order for aryl halides in these couplings is typically I > Br > Cl, making the C4-bromo group an ideal compromise between reactivity and stability for a library precursor. wikipedia.org
Functionalization of the Pyridine Ring (C-H Activation): Beyond the C-Br bond, the C-H bonds of the pyridine ring itself can be functionalized. Directed ortho metalation is a powerful strategy where a substituent directs deprotonation to an adjacent position. For 2-alkoxypyridines, lithiation often occurs regioselectively at the C3 position. arkat-usa.orgresearchgate.net Treatment with a strong base like lithium diisopropylamide (LDA) could deprotonate the C3 or C5 position, creating a nucleophilic center that can react with a variety of electrophiles (e.g., aldehydes, ketones, alkyl halides, CO₂), thus introducing new functional groups directly onto the pyridine core. arkat-usa.orgznaturforsch.com
Functionalization at the C2-Position via Deprotection: The 2-((4-methoxybenzyl)oxy) group serves as a protected form of a 2-hydroxypyridine (B17775). The p-methoxybenzyl (PMB) ether is a well-established protecting group that can be cleaved under specific conditions, such as catalytic hydrogenolysis or treatment with strong acids (e.g., trifluoroacetic acid) or oxidizing agents (e.g., DDQ). wikipedia.orgclockss.orgorganic-chemistry.org Removal of this group unveils the 2-pyridone tautomer, a new heterocyclic scaffold with its own distinct reactivity. acs.org This deprotection step is critical as it dramatically alters the electronic properties of the ring and opens up a new set of functionalization pathways. The resulting 2-pyridone can undergo various C-H functionalization reactions at the C3, C5, and C6 positions, allowing for the synthesis of highly substituted pyridone derivatives that would be difficult to access otherwise. nih.govresearchgate.netnih.gov
These multi-directional approaches are summarized in the table below.
| Reaction Site | Reactive Group | Reaction Type | Introduced Functionality / Resulting Structure |
|---|---|---|---|
| C4 | Bromo (C-Br) | Cross-Coupling (Suzuki, Sonogashira, Buchwald-Hartwig, etc.) | Aryl, Heteroaryl, Alkyl, Alkynyl, Amino groups |
| C3 / C5 | C-H Bond | Directed Metalation (e.g., Lithiation) + Electrophilic Quench | Alkyl, Carbonyl, Carboxyl, Hydroxymethyl groups |
| C2 | (4-methoxybenzyl)oxy Ether | Deprotection (e.g., Hydrogenolysis, Acidolysis) | 4-Bromo-2-pyridone (a new scaffold for further functionalization) |
By leveraging these distinct reactive sites, chemists can generate vast and complex libraries of pyridine and pyridone derivatives from the single parent compound, this compound, making it a powerful tool in the exploration of chemical space for advanced organic synthesis.
Computational and Theoretical Investigations of 4 Bromo 2 4 Methoxybenzyl Oxy Pyridine
Density Functional Theory (DFT) Studies on Molecular Structure and Electronic Properties
There are no specific DFT studies in the retrieved search results for 4-Bromo-2-((4-methoxybenzyl)oxy)pyridine. However, DFT calculations are commonly employed to understand the structural and electronic properties of similar molecules. For instance, DFT studies have been performed on compounds like 4-(4-Bromo-phenyl)-2,6-dimethyl-1,4-dihydro-pyridine and (2e)-3-(3-Bromo-4-methoxyphenyl)-1-(pyridin-2-yl) prop-2-en-1-one to investigate their geometric parameters and electronic characteristics. urfu.ruresearchgate.net Such studies typically utilize functionals like B3LYP with various basis sets to optimize the molecular geometry and calculate electronic properties. urfu.ruresearchgate.netnih.gov
Specific FMO analyses, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distributions for this compound, are not available in the current literature. Generally, FMO analysis is crucial for understanding a molecule's reactivity. researchgate.net The HOMO is associated with the molecule's capacity to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). The energy gap between HOMO and LUMO is a key indicator of chemical reactivity and stability. nih.gov For related molecules like (2e)-3-(3-Bromo-4-methoxyphenyl)-1-(pyridin-2-yl) prop-2-en-1-one, these orbitals have been simulated to understand their reactivity profiles. researchgate.net
While an electrostatic potential map for the specific title compound is not found, MEPs are valuable for predicting reactive sites for electrophilic and nucleophilic attack. These maps illustrate the charge distribution on the molecule's surface, with red areas indicating negative potential (electron-rich, susceptible to electrophilic attack) and blue areas indicating positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.netyoutube.com Studies on various pyridine (B92270) derivatives and other complex molecules like 2-(4-methoxybenzyloxy)-4-methylquinoline (B1627302) (MBMQ) have utilized MEPs to identify potential sites for intermolecular interactions. researchgate.netresearchgate.net For example, in pyridine derivatives, the regions around the nitrogen atom and any oxygen-containing substituents are typically areas of negative electrostatic potential. researchgate.net
Mechanistic Elucidation of Reactions Involving the Compound
No specific computational studies on the reaction mechanisms involving this compound, including transition state analysis or predictions of selectivity, were found.
This subsection cannot be addressed as no literature detailing the transition state analysis for reactions involving this compound was identified. Such analyses are computationally intensive and are performed to understand the energy barriers and the geometry of the transition state of a specific reaction, thereby elucidating its kinetic feasibility.
Information regarding the computational prediction of regioselectivity and stereoselectivity for reactions of this compound is not available in the searched literature. These predictions are a powerful application of computational chemistry in synthesis planning, often relying on the analysis of FMOs and calculated energy profiles of different reaction pathways.
Conformational Analysis and Intermolecular Interactions
A detailed conformational analysis or a study of the specific intermolecular interactions of this compound is not present in the available literature. Such analyses would involve calculating the potential energy surface of the molecule by rotating its flexible dihedral angles to identify the most stable conformers. Furthermore, techniques like Hirshfeld surface analysis are often used to quantify and visualize intermolecular contacts in the crystalline state, as has been done for other bromo-substituted organic compounds. urfu.ru These analyses could reveal potential hydrogen bonds, halogen bonds (involving the bromine atom), and π-π stacking interactions that govern the molecule's packing in the solid state.
Q & A
Q. What are the recommended synthetic routes for 4-Bromo-2-((4-methoxybenzyl)oxy)pyridine, and how can reaction yields be optimized?
- Methodological Answer : The synthesis typically involves bromination and coupling reactions. For example, bromination of pyridine derivatives can be achieved using agents like N-bromosuccinimide (NBS) under controlled conditions (e.g., anhydrous DMF, 0–5°C) . Subsequent coupling of the brominated intermediate with 4-methoxybenzyl alcohol may require base catalysis (e.g., NaOH in dichloromethane) to facilitate nucleophilic substitution . Yield optimization involves rigorous temperature control, stoichiometric balancing of reagents, and purification via column chromatography (silica gel, hexane/ethyl acetate gradient). Monitoring by TLC or HPLC ensures intermediate purity .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Methodological Answer : Key safety measures include:
- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of vapors or aerosols .
- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste .
- Storage : Store in sealed containers under dry, cool conditions (2–8°C) to prevent degradation .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data (e.g., NMR, MS) during structural characterization?
- Methodological Answer : Contradictions in NMR or mass spectra often arise from impurities or tautomeric forms. Strategies include:
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula accuracy .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign proton-carbon correlations .
- X-ray Crystallography : For unambiguous structural confirmation, grow single crystals via slow evaporation (e.g., methanol/water mixtures) and analyze diffraction patterns .
Q. What mechanistic insights govern the reactivity of the bromo and methoxybenzyloxy substituents in cross-coupling reactions?
- Methodological Answer : The bromine atom at the 4-position serves as a leaving group in Suzuki-Miyaura or Buchwald-Hartwig couplings. The methoxybenzyloxy group at the 2-position can act as a directing group, influencing regioselectivity. For example:
- Palladium Catalysis : Use Pd(PPh₃)₄ with aryl boronic acids for Suzuki couplings. Monitor reaction progress via GC-MS .
- Electronic Effects : The electron-donating methoxy group stabilizes intermediates, while steric hindrance from the benzyloxy group may slow reactivity. Computational modeling (DFT) can predict reaction pathways .
Q. How can the biological activity of this compound be evaluated, particularly as a potential enzyme inhibitor?
- Methodological Answer : To assess inhibitory activity (e.g., against CYP1B1):
- Enzyme Assays : Use ethoxyresorufin-O-deethylase (EROD) assays with recombinant CYP1B1. Measure IC₅₀ values via fluorescence (ex/em: 530/585 nm) .
- Structure-Activity Relationships (SAR) : Synthesize analogs with modified substituents (e.g., replacing methoxy with ethoxy) and compare inhibition kinetics .
- Molecular Docking : Perform in silico studies (e.g., AutoDock Vina) to predict binding interactions with the enzyme’s active site .
Data Analysis and Experimental Design
Q. What strategies mitigate batch-to-batch variability in synthetic yields?
- Methodological Answer : Variability can arise from moisture sensitivity or catalyst deactivation. Mitigation includes:
- Strict Anhydrous Conditions : Use molecular sieves or Schlenk lines for moisture-sensitive steps .
- Catalyst Screening : Test alternative catalysts (e.g., NiCl₂ vs. Pd/C) to identify robust systems .
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress in real time .
Q. How can researchers validate the compound’s stability under physiological conditions for in vitro studies?
- Methodological Answer : Conduct stability studies by:
- Simulated Biological Media : Incubate the compound in PBS (pH 7.4) or human plasma at 37°C. Sample aliquots at 0, 6, 12, and 24 hours, then analyze via LC-MS to detect degradation products .
- Accelerated Stability Testing : Expose to elevated temperatures (40–60°C) and humidity (75% RH) to identify degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
